7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
“7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one” is a chemical compound with the molecular formula C13H12N4O2S. It has a molecular weight of 288.33 . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidinyl group attached to a thiazolo[4,5-d]pyridazin-4(5H)-one core, with a furyl group at the 7-position .Scientific Research Applications
Analgesic Activity
Research has shown that derivatives of 7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exhibit analgesic effects. A study by Demchenko et al. (2012) demonstrated that by alkylation with N-substituted chloroacetamides, new compounds were synthesized and tested for analgesic activity using in vivo models. The results indicated that electron donor substituents in certain positions of the aryl fragment enhanced the analgesic effect (Demchenko, Iadlovskyi, Bobkova, & Bukhtiarova, 2012).
Another study by the same group in 2015 further investigated the biological activity of these compounds, confirming their analgesic and anti-inflammatory properties (Demchenko, Bobkova, Yadlovskiy, Buchtiarova, & Demchenko, 2015).
Antimicrobial and Antifungal Activity
A study by Faidallah et al. (2013) examined the antimicrobial properties of novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines. They found that several compounds displayed broad-spectrum antibacterial activity and were effective against Candida albicans fungus (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).
Anticancer Activity
The potential for anticancer applications was highlighted in a 2018 study by Lozynskyi et al., where thiazolo[4,5-b]pyridin-2(3H)-one derivatives showed moderate inhibitory activity against certain cancer cell lines (Lozynskyi, Zimenkovsky, Radko, Stypuła-Trębas, Roman, Gzella, & Lesyk, 2018).
Properties
IUPAC Name |
7-(furan-2-yl)-2-pyrrolidin-1-yl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-12-10-11(9(15-16-12)8-4-3-7-19-8)20-13(14-10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAVCSMRIFAGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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